molecular formula C18H16O5 B2938148 (2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one CAS No. 929451-57-0

(2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Cat. No. B2938148
CAS RN: 929451-57-0
M. Wt: 312.321
InChI Key: XZGIIJBYNSBRMX-AATRIKPKSA-N
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Description

(2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Structural Analysis

  • The synthesis of structurally related compounds involves combining phytonutrients to yield molecules with potential cardiovascular benefits through enzyme inhibition. Techniques such as FT-IR, NMR, and LC-MS/MS are utilized for structural characterization. Crystallography and DFT calculations provide insight into their molecular geometry and electronic properties, suggesting relevance in biological applications (Jayaraj & Desikan, 2020).

Biological Activities

  • Derivatives from related compounds have shown cytotoxic activities against cancer cell lines, highlighting the potential for therapeutic applications. The mechanisms of action include induction of apoptosis and modulation of specific cellular pathways, demonstrating the compound's utility in drug development and cancer research (Ma et al., 2017).

Pharmacological Potential

  • Hydroxyl-containing analogs of similar structures exhibit selectivity towards specific cancer cells, offering insights into the development of targeted chemotherapy. Molecular docking studies predict strong interactions with proteins, suggesting these compounds' roles in enhancing drug bioavailability and therapeutic efficacy (Haridevamuthu et al., 2023).

Material Science Applications

  • The compound's derivatives contribute to the understanding of polarized molecular-electronic structures and supramolecular aggregation, informing the development of new materials with specific optical and electronic properties. Such insights are crucial for advancing materials science and engineering (Low et al., 2004).

Antioxidant and Anti-inflammatory Properties

  • Research into methoxy- and hydroxyl-substituted derivatives, including similar structures, reveals significant antioxidant and anti-inflammatory properties. These findings support the exploration of these compounds as potential agents for treating oxidative stress-related diseases and inflammation (Sulpizio et al., 2016).

properties

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-21-16-9-12(10-17-18(16)23-8-7-22-17)5-6-15(20)13-3-2-4-14(19)11-13/h2-6,9-11,19H,7-8H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGIIJBYNSBRMX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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